![molecular formula C10H10Cl2N2O3 B2744007 2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide CAS No. 113603-99-9](/img/structure/B2744007.png)
2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide is a chemical compound with the molecular formula C10H10Cl2N2O3 and a molecular weight of 277.1 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide involves two benzene rings with a dihedral angle of 67.33° . The C-N-N-C torsion angle is -72.66° .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide, such as its melting point, boiling point, and density, are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide and its derivatives have been explored for various applications in scientific research. For instance, the synthesis and characterization of related compounds have demonstrated significant nonlinear optical properties, which are crucial for applications in optical limiting and photonic devices due to their two-photon absorption capabilities (Purandara et al., 2019). These findings highlight the potential of such compounds in developing advanced materials for optical communications and computing.
Green Chemistry Applications
In the realm of sustainable and green chemistry, facile solid-state ball milling has been employed as a green strategy to prepare derivatives of 2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide. This method, involving mechanochemical syntheses, presents an environmentally friendly alternative to conventional synthesis methods. The prepared compounds have been evaluated for their antimicrobial and antioxidant activities, showcasing the role of these compounds in developing new pharmaceuticals and biologically active materials (Fekri & Zaky, 2014).
Antimicrobial and Antioxidant Activities
Further research has delved into the antimicrobial and antioxidant properties of derivatives of 2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide. Compounds synthesized from related chemical structures have shown promising results in inhibiting microbial growth and possessing antioxidant capacities. These activities make them valuable in the development of new therapeutic agents and in the study of their mechanisms of action (Alsahib & Dhedan, 2021).
Photocatalytic Degradation of Pollutants
The photocatalytic degradation of organic pollutants using titanium dioxide-mediated processes has been studied, with chlorophenoxyacetic acids, including compounds similar to 2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide, serving as model pollutants. These studies provide insights into the removal of environmental contaminants through advanced oxidation processes, highlighting the utility of such compounds in environmental remediation and the development of more efficient photocatalytic systems (Bahnemann, Muneer, & Haque, 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide .
Propiedades
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-chlorophenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c11-5-9(15)13-14-10(16)6-17-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYJWBZRMUZXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


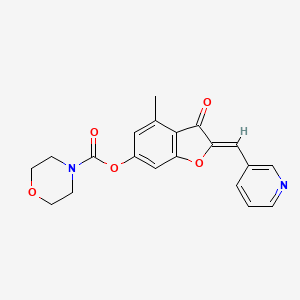
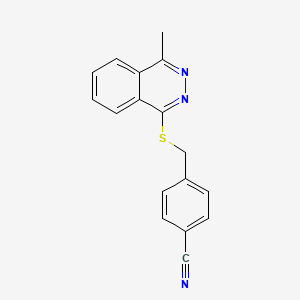
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2743933.png)
![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2743936.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2743937.png)
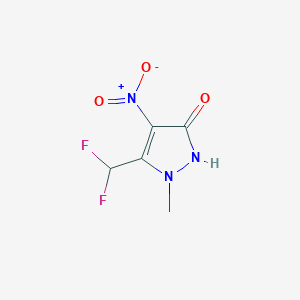
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

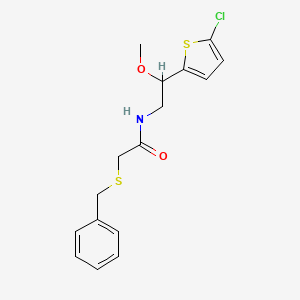
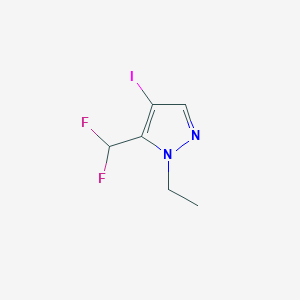
![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2743945.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2743946.png)
